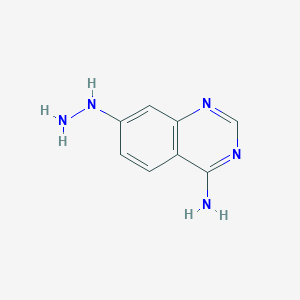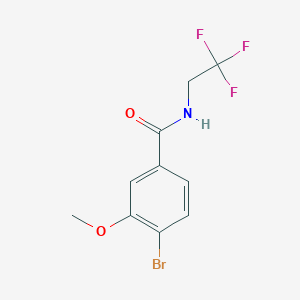
2,4,6-Trichloro-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-N-methylaniline is an organic compound with the molecular formula C₇H₆Cl₃N It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 6 positions, and the amino group is methylated
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-methylaniline typically involves the chlorination of N-methylaniline. The process can be carried out by reacting N-methylaniline with chlorine gas in the presence of a suitable solvent such as carbon tetrachloride. The reaction is usually conducted under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
2,4,6-Trichloro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or remove the chlorine atoms entirely.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated aniline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted anilines.
科学研究应用
2,4,6-Trichloro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2,4,6-Trichloro-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms on the benzene ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The methylated amino group can also interact with various biological molecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
2,4,6-Trichloroaniline: Similar structure but without the methyl group on the amino group.
2,4,6-Trimethylaniline: Similar structure but with methyl groups instead of chlorine atoms.
2,4,6-Tribromoaniline: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
2,4,6-Trichloro-N-methylaniline is unique due to the presence of both chlorine atoms and a methylated amino group. This combination of substituents imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
35114-02-4 |
|---|---|
分子式 |
C7H6Cl3N |
分子量 |
210.5 g/mol |
IUPAC 名称 |
2,4,6-trichloro-N-methylaniline |
InChI |
InChI=1S/C7H6Cl3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
InChI 键 |
QHXFGOIOVYTMHQ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=C1Cl)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate](/img/structure/B8517754.png)
![1-(Acetyloxy)-6-chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8517762.png)









![N-({[1-(But-3-en-1-yl)cyclohexyl]methoxy}carbonyl)-3-methyl-L-valine](/img/structure/B8517821.png)

